molecular formula C₃₀H₅₁BrN₂O₃ B029393 17-Desacetyl Rocuronium CAS No. 119302-86-2

17-Desacetyl Rocuronium

Cat. No.: B029393
CAS No.: 119302-86-2
M. Wt: 567.6 g/mol
InChI Key: KJLODZNGZVUFDC-DSBFZBMTSA-M
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Mechanism of Action

Target of Action

17-Desacetyl Rocuronium, a metabolite of Rocuronium, primarily targets cholinergic receptors at the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, facilitating muscle contraction.

Mode of Action

This compound acts by competing for cholinergic receptors at the motor end-plate . This competition inhibits the binding of acetylcholine, a neurotransmitter responsible for triggering muscle contraction, to these receptors. As a result, muscle contraction is inhibited, leading to muscle relaxation .

Biochemical Pathways

Its parent compound, rocuronium, is known to interfere with the neuromuscular transmission pathway by blocking the action of acetylcholine at the neuromuscular junction . This leads to muscle relaxation, which is crucial during surgical procedures and mechanical ventilation.

Pharmacokinetics

It’s known that rocuronium, the parent compound, is metabolized to produce this compound . Rocuronium has a rapid onset and intermediate duration of action . The primary route of excretion for Rocuronium is fecal, but renal excretion also occurs .

Result of Action

The primary result of this compound’s action is skeletal muscle relaxation . By inhibiting the action of acetylcholine at the neuromuscular junction, it prevents muscle contraction, leading to muscle relaxation. This is particularly useful in medical procedures that require muscle relaxation, such as endotracheal intubation, surgery, and mechanical ventilation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, age-related changes can impact the pharmacokinetics and pharmacodynamics of Rocuronium, the parent compound . Elderly patients show increased AUC/D and reduced total clearance compared to young adult patients due to age-related reduced renal function . Therefore, it’s plausible that similar factors could influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Desacetyl Rocuronium involves the deacetylation of rocuronium. This process typically requires specific reaction conditions, including the use of strong bases or enzymes that can selectively remove the acetyl group from the parent compound .

Industrial Production Methods: Industrial production of this compound is generally carried out through controlled deacetylation processes, ensuring high purity and yield. The process involves the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 17-Desacetyl Rocuronium can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of 17-Desacetyl Rocuronium is crucial for its application in clinical settings:

  • Metabolism : Primarily occurs in the liver, with this compound being a less active metabolite of Rocuronium .
  • Half-Life : The terminal half-life of this compound is approximately 60 to 70 minutes .
  • Clinical Implications : In patients with renal or hepatic impairment, the clearance of Rocuronium and its metabolites can be significantly affected, necessitating careful monitoring during anesthesia .

3.1. Anesthesia Practice

This compound serves as a critical component in the context of anesthesia:

  • Adjunct to General Anesthesia : It is used to enhance muscle relaxation during surgeries, particularly where rapid onset and short duration are desired.
  • Reversal Agents : While Sugammadex is the preferred reversal agent for Rocuronium, understanding the role of its metabolites, including this compound, is essential for managing neuromuscular blockade effectively .

3.2. Special Populations

Research indicates that the pharmacodynamics of neuromuscular blockers can vary significantly in special populations:

  • Patients with Renal Failure : Studies show that patients with renal impairment experience prolonged neuromuscular blockade due to reduced clearance rates of both Rocuronium and its metabolite . This necessitates adjusted dosing strategies and careful monitoring.

4.1. Case Study on Renal Failure Patients

In a study involving patients with end-stage renal failure, it was observed that the duration of action for a standard dose of Rocuronium was significantly increased compared to healthy controls (49 minutes vs. 32 minutes) due to decreased clearance rates . This highlights the need for tailored anesthetic management in this population.

4.2. Use in Cancer Surgery

A review highlighted the importance of rapid-onset neuromuscular blockers like Rocuronium in cancer surgeries, where quick intubation is critical. The role of this compound as a metabolite was noted in understanding potential residual effects post-surgery .

Table: Comparison of Rocuronium and this compound

ParameterRocuroniumThis compound
ActivityFull neuromuscular blocker5%-10% activity
Half-LifeVariable (60–90 min)60–70 min
Primary Route of EliminationLiverLiver
Clinical UseIntubation, muscle relaxationLimited; mainly as a metabolite

Comparison with Similar Compounds

Biological Activity

17-Desacetyl rocuronium is a significant metabolite of rocuronium, a widely used non-depolarizing neuromuscular blocking agent. Understanding its biological activity is crucial for optimizing its clinical use, especially in anesthetic practice and intensive care settings. This article delves into the pharmacokinetics, pharmacodynamics, and clinical implications of this compound, supported by data tables and case studies.

Pharmacokinetics

This compound is formed through the hepatic metabolism of rocuronium. While its potency is significantly lower than that of its parent compound—approximately 5% to 10% of rocuronium's activity—it plays a crucial role in the drug's overall pharmacological profile.

Key Pharmacokinetic Parameters

ParameterRocuroniumThis compound
Metabolism HepaticHepatic
Half-life 60-70 minutesVariable (dependent on liver function)
Volume of Distribution ~0.3 L/kgNot well defined
Protein Binding ~30%Not extensively studied
Potency 1 (reference)~0.05-0.1 (relative to rocuronium)

Rocuronium and its metabolite this compound act primarily by competing with acetylcholine at the neuromuscular junction. This competitive antagonism prevents muscle contraction by inhibiting depolarization at the motor end plate. The reduced potency of this compound means it has a lesser effect on neuromuscular transmission compared to the parent compound .

Clinical Implications

The clinical significance of this compound is highlighted in various studies and case reports. Its lower potency can lead to prolonged neuromuscular blockade when high doses of rocuronium are used or in patients with compromised liver function.

Case Study Overview

A notable case involved a 76-year-old female patient in an ICU setting who received continuous neuromuscular blockade with rocuronium. Despite appropriate dosing, the patient exhibited prolonged neuromuscular blockade attributed to the accumulation of both rocuronium and its metabolite, this compound, compounded by her hepatic impairment .

Study on Excretion Patterns

A study examining the excretion patterns of rocuronium and its metabolites found that while rocuronium is primarily excreted via urine and bile, only trace amounts of this compound were detected in plasma and urine following administration . This suggests that while it is a metabolite, it does not accumulate significantly under normal dosing regimens.

Pharmacokinetics in Special Populations

Research indicates that pharmacokinetics can vary significantly in populations such as infants and those with liver disease. For instance, infants show different half-lives and clearance rates for both compounds due to immature hepatic function .

Properties

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N2O3.BrH/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34;/h4,21-28,33-34H,1,5-20H2,2-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLODZNGZVUFDC-DSBFZBMTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922932
Record name 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119302-86-2
Record name Org 9943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2β,3α,5α,16β,17β)-3,17-Dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESACETYLROCURONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 17-desacetyl rocuronium in the context of rocuronium administration?

A1: this compound is a metabolite of rocuronium bromide, a neuromuscular blocking agent. While the provided research focuses on rocuronium itself, they highlight that this compound is a minor metabolite. This means its formation and presence in the body are acknowledged, but the studies primarily focus on the parent compound, rocuronium. [, ]

Q2: How is this compound excreted from the body according to the research?

A2: The research primarily focuses on rocuronium excretion and mentions that only small amounts of this compound were found in various biological samples, including urine, bile, and feces. [] This suggests that while this compound is formed, its excretion pathways might be similar to rocuronium, primarily through urine and feces, but further research is needed to confirm this.

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